2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid 2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid Selective GluR5-subunit containing kainate receptor antagonist (apparent KD = 1.09 μM). Displays ~ 90-fold selectivity over AMPA receptors and recombinant human GluR6- and KA2-containing kainate receptors. Has little or no action at NMDA or group I mGlu receptors. Selectively blocks kainate receptor-mediated LTP induction in rat hippocampal mossy fibers. 
Brand Name: Vulcanchem
CAS No.: 745055-86-1
VCID: VC0004450
InChI: InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-3-1-2-4-10(9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23)
SMILES: C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O
Molecular Formula: C15H15N3O6
Molecular Weight: 333.3 g/mol

2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid

CAS No.: 745055-86-1

Inhibitors

VCID: VC0004450

Molecular Formula: C15H15N3O6

Molecular Weight: 333.3 g/mol

2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid - 745055-86-1

CAS No. 745055-86-1
Product Name 2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid
Molecular Formula C15H15N3O6
Molecular Weight 333.3 g/mol
IUPAC Name 2-[[3-(2-amino-2-carboxyethyl)-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid
Standard InChI InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-3-1-2-4-10(9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23)
Standard InChIKey UUIYULWYHDSXHL-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O
Canonical SMILES C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O
Description Selective GluR5-subunit containing kainate receptor antagonist (apparent KD = 1.09 μM). Displays ~ 90-fold selectivity over AMPA receptors and recombinant human GluR6- and KA2-containing kainate receptors. Has little or no action at NMDA or group I mGlu receptors. Selectively blocks kainate receptor-mediated LTP induction in rat hippocampal mossy fibers. 
Synonyms (RS)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione
PubChem Compound 11674376
Last Modified Nov 11 2021
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